molecular formula C20H25NO3S B2692769 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1421485-59-7

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2692769
CAS No.: 1421485-59-7
M. Wt: 359.48
InChI Key: IETQVKSUXILATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a cyclopropyl group, a hydroxy group, and a phenylethyl group attached to a benzenesulfonamide backbone, making it a molecule of interest in various fields such as medicinal chemistry, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Hydroxylation: The hydroxy group is usually introduced via an oxidation reaction, such as the Sharpless asymmetric dihydroxylation.

    Sulfonamide Formation: The benzenesulfonamide backbone is formed by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclopropyl group.

    Substitution: Various substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are typical.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological studies, this compound can be used to investigate the effects of cyclopropyl and sulfonamide groups on biological activity. It serves as a model compound for studying enzyme interactions and metabolic pathways.

Medicine

Medically, this compound is explored for its potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the cyclopropyl group may influence its pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the cyclopropyl and sulfonamide groups.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves interactions with various molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The cyclopropyl group may affect the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide

Uniqueness

Compared to these similar compounds, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide stands out due to the presence of the trimethylbenzenesulfonamide group, which can significantly alter its chemical and biological properties

By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-14-11-16(3)19(12-15(14)2)25(23,24)21-13-20(22,18-9-10-18)17-7-5-4-6-8-17/h4-8,11-12,18,21-22H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQVKSUXILATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.